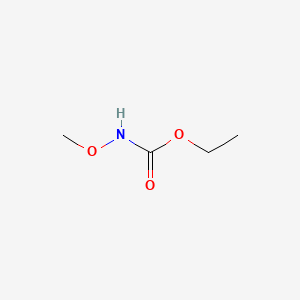

ethyl N-methoxycarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-3-8-4(6)5-7-2/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBURKGRQNJPCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50192005 | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3871-28-1 | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003871281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50192005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Methoxycarbamates

Reaction Pathways and Transformations

The reactivity of N-methoxycarbamates, such as ethyl N-methoxycarbamate, is characterized by several key transformation pathways. These reactions are of interest for synthesizing novel compounds and understanding the fundamental behavior of N-O bonds within the carbamate (B1207046) framework.

Nucleophilic substitution at the nitrogen atom of N-alkoxycarbamates is a significant reaction pathway. In these reactions, the nitrogen atom serves as the electrophilic center. For instance, the interaction of N-alkoxy-N-chlorocarbamates with trimethylamine leads to the formation of N-alkoxy-N',N',N'-trimethylhydrazinium chlorides. dsau.dp.ua This transformation is believed to proceed through a two-stage mechanism. Initially, a nucleophilic substitution occurs where trimethylamine attacks the nitrogen atom, displacing the chloride ion to form an unstable intermediate. dsau.dp.ua This intermediate then undergoes further reaction, such as the elimination of the methoxycarbonyl group, to yield the final hydrazinium salt product. dsau.dp.ua

Similarly, the alcoholysis of N-acyloxy-N-alkoxycarbamates can proceed via an SN2-type nucleophilic substitution at the nitrogen atom. oszk.hu For example, the ethanolysis of methyl N-acetoxy-N-ethoxycarbamate at moderate temperatures results in the formation of methyl N,N-diethoxycarbamate. oszk.hu This indicates that the ethoxide ion acts as a nucleophile, attacking the nitrogen and displacing the acetoxy group. oszk.hu The feasibility of this reaction is influenced by steric factors; for instance, alcoholysis with bulkier alcohols like tert-butanol does not typically occur due to steric hindrance. oszk.hu

These reactions highlight that the N-alkoxy group can be involved in transformations where the nitrogen atom is the site of nucleophilic attack, leading to the substitution of a leaving group attached to the nitrogen.

The alcoholysis of N-alkoxy N-chloro carbamates represents a key method for the synthesis of N,N-dialkoxycarbamates. These reactions typically involve nucleophilic substitution at the nitrogen atom. researchgate.net The process begins with the chlorination of an alkyl N-alkoxycarbamate using a reagent like tert-butyl hypochlorite to form the corresponding N-chloro-N-alkoxycarbamate. oszk.hu

This chlorinated intermediate can then react with an alcohol. For instance, the alcoholysis of N-alkoxy-N-chloro derivatives of carbamates in the presence of silver trifluoroacetate can lead to the formation of N,N-dialkoxycarbamates. researchgate.net The reaction of N-acyloxy-N-alkoxycarbamates (which can be formed from N-chloro-N-alkoxycarbamates) with primary alcohols like methanol or ethanol at temperatures between 20–40 °C yields N,N-dialkoxycarbamates and acetic acid. oszk.hu

The general scheme for this two-step process starting from this compound would be:

Chlorination: this compound is reacted with a chlorinating agent (e.g., t-BuOCl) to form ethyl N-chloro-N-methoxycarbamate.

Alcoholysis: The resulting ethyl N-chloro-N-methoxycarbamate is then treated with an alcohol (R-OH). The alcohol acts as a nucleophile, attacking the nitrogen atom and displacing the chlorine, ultimately leading to the formation of an ethyl N-alkoxy-N-methoxycarbamate.

The reaction temperature can influence the products. At lower temperatures, competing reactions, such as the formation of hydrazine derivatives, may occur. oszk.hu

The carbamate moiety in compounds like this compound can undergo both oxidative and reductive transformations, often involving other parts of the molecule or specific reagents.

Reductive Transformations: The reduction of specific carbamate derivatives has been studied extensively, particularly in the context of prodrug activation. For example, 4-nitrobenzyl carbamates can be reduced to the corresponding hydroxylamines. rsc.orgresearchgate.net This reduction is a key step in a fragmentation process designed to release therapeutic amines. rsc.orgresearchgate.net The mechanism involves the reduction of the nitro group, which then triggers the cleavage of the carbamate. While this example focuses on a substituent, it demonstrates the susceptibility of carbamate systems to reductive activation. The core carbamate group itself can be cleaved under strong reducing conditions, although this is less common than transformations at attached functional groups. The reduction of nitrogen oxyanions is a critical area of research, and similar principles could be applied to the N-O bond in N-methoxycarbamates under specific catalytic conditions. nih.gov

Oxidative Transformations: Carbamates can induce oxidative stress in biological systems, leading to the generation of reactive oxygen species (ROS). nih.gov From a synthetic chemistry perspective, oxidative reactions can target the carbamate group or adjacent atoms. For instance, the intramolecular cyclization of certain N-chloro-N-alkoxy-N'-arylureas can be considered an oxidative process where the aryl ring acts as an intramolecular nucleophile. scispace.com While direct oxidation of the carbamate carbonyl is challenging, reactions can be initiated at atoms alpha to the nitrogen or oxygen. For example, α-alkoxy carbamates have been designed to cleave and release alcohols under oxidative conditions using reagents like basic hydrogen peroxide. scispace.com This proceeds through the oxidation of a linked boronate ester to a phenoxide, which then triggers the breakdown of the carbamate structure. scispace.com

Kinetic Studies of N-Methoxycarbamate Reactions

Kinetic studies are essential for elucidating the mechanisms of reactions involving N-methoxycarbamates. By determining reaction rates under various conditions, one can infer the molecularity of the rate-determining step and the influence of electronic and steric factors.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants. photophysics.comlibretexts.org It is determined experimentally and cannot be deduced from the reaction stoichiometry alone. umkc.edu For a hypothetical reaction involving this compound and a nucleophile (Nu):

EtO-C(=O)-N(OMe)H + Nu → Products

The rate law would take the form:

Rate = k[EtO-C(=O)-N(OMe)H]^m[Nu]^n

Where:

k is the rate constant.

[ ] denotes the concentration of the species.

m and n are the reaction orders with respect to each reactant. photophysics.com

To determine the orders m and n, the method of initial rates is commonly employed. This involves running the reaction with different initial concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.org

If doubling the concentration of a reactant doubles the rate, the reaction is first-order with respect to that reactant. libretexts.orgyoutube.com

If doubling the concentration quadruples the rate, the reaction is second-order. youtube.com

If changing the concentration has no effect on the rate, the reaction is zero-order with respect to that reactant. umkc.edu

| Experiment | Initial [Carbamate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10-4 |

| 2 | 0.20 | 0.10 | 4.0 x 10-4 |

| 3 | 0.10 | 0.20 | 8.0 x 10-4 |

From this hypothetical data, comparing experiments 1 and 2 shows that doubling the carbamate concentration doubles the rate, so the reaction is first-order in carbamate (m=1). Comparing experiments 1 and 3 shows that doubling the nucleophile concentration quadruples the rate, so the reaction is second-order in the nucleophile (n=2). The rate law would be Rate = k[Carbamate]^1[Nucleophile]^2.

Substituents on the carbamate molecule can significantly influence reaction kinetics by exerting electronic and steric effects. These effects alter the stability of reactants, transition states, and intermediates.

Electronic Effects: The electronic nature of substituents can either accelerate or decelerate a reaction. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modify the electron density at the reaction center.

In nucleophilic substitution reactions, EWGs on the aromatic moiety of O-methyl-N-phenyl carbamates were found to facilitate the reaction, consistent with a mechanism involving a nucleophilic attack on the carbonyl carbon. rsc.org

Conversely, in the fragmentation of reductively generated hydroxylaminobenzyl carbamates, electron-donating substituents on the benzyl (B1604629) ring accelerated the reaction. rsc.orgresearchgate.net This was attributed to the stabilization of a developing positive charge on the benzylic carbon in the transition state. rsc.org

The Hammett equation, log(k/k₀) = ρσ, is often used to quantify these electronic effects in aromatic systems. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects). rsc.org

Steric Effects: Steric hindrance can play a crucial role in reaction kinetics. Bulky substituents near the reaction site can impede the approach of a nucleophile, slowing down the reaction rate. This is a key factor in SN2 reactions. libretexts.org

The alcoholysis of N-acyloxy-N-alkoxycarbamates with tert-butanol does not proceed, likely due to steric hindrance preventing the SN2 nucleophilic substitution at the nitrogen atom. oszk.hu

In the solvolysis of N,N-dialkylcarbamoyl chlorides, the reaction rate is sensitive to the size of the alkyl groups on the nitrogen, which is consistent with changes in steric crowding around the reaction center. nih.gov

| Substituent Type | Position | Effect on Nucleophilic Attack Rate | Reason |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | On an aryl ring attached to N or O | Increase | Stabilizes negative charge in transition state/intermediate. rsc.org |

| Electron-Donating (e.g., -OCH₃) | On an aryl ring attached to N or O | Decrease | Destabilizes negative charge in transition state/intermediate. |

| Bulky Alkyl Group (e.g., -C(CH₃)₃) | Near reaction center | Decrease | Steric hindrance impedes nucleophile approach. oszk.hu |

Activation Parameters and Energy Profiles

Detailed kinetic studies on the thermal decomposition of carbamates provide crucial data on the energy requirements and transition state thermodynamics of these reactions. Due to a lack of specific data for this compound, the gas-phase pyrolysis of ethyl N-methyl-N-phenylcarbamate serves as an informative analogue. This compound decomposes unimolecularly between 329-380°C to yield N-methylaniline, carbon dioxide, and ethylene (B1197577) researchgate.net.

The reaction is first-order, and its rate constant is described by the Arrhenius equation: k = 1012.44 exp(-45,380 / RT) s-1 researchgate.net.

From this equation, the activation energy (Ea) is 45.38 kcal/mol (190 kJ/mol). Other thermodynamic activation parameters can be calculated at a median temperature of 628 K (355 °C), providing a clearer picture of the reaction's energy profile.

Table 1: Activation Parameters for the Thermal Decomposition of Ethyl N-Methyl-N-phenylcarbamate at 628 K

| Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Activation Energy | Ea | 45.38 | kcal/mol |

| Pre-exponential Factor | A | 2.75 x 1012 | s-1 |

| Enthalpy of Activation | ΔH‡ | 44.13 | kcal/mol |

| Entropy of Activation | ΔS‡ | -5.73 | cal/mol·K |

The small negative entropy of activation (ΔS‡) is consistent with a cyclic, well-ordered transition state, which is characteristic of many unimolecular elimination reactions nih.gov.

Reaction Mechanisms of N-Methoxycarbamate Derivatives

The mechanisms by which carbamates react are diverse, but thermal decomposition pathways, particularly for ethyl esters, have been studied for analogous compounds. These studies help predict whether reactions proceed through a single, coordinated step or involve multiple steps with discrete intermediates.

Investigation of Concerted and Stepwise Mechanisms

The thermal decomposition of ethyl N-methyl-N-phenylcarbamate is considered to be a unimolecular reaction that proceeds without the influence of radical chain inhibitors or changes in surface-to-volume ratio, suggesting an intramolecular mechanism researchgate.net. This type of reaction is analogous to the pyrolysis of acetates and the Chugaev elimination of xanthates, which are classic examples of concerted, pericyclic reactions researchgate.net.

A concerted mechanism involves the simultaneous breaking and forming of multiple bonds within a single transition state researchgate.net. In contrast, a stepwise mechanism would involve the formation of one or more reactive intermediates. For the thermal elimination of ethyl N-methyl-N-phenylcarbamate, the evidence points toward a concerted process, as an ion-pair intermediate was ruled out in studies of similar carbamate thermolysis reactions researchgate.net. The reaction proceeds through a single, ordered transition state rather than through distinct bond-breaking and bond-forming steps that would characterize a stepwise pathway.

Elucidation of Transition State Structures

Based on the concerted mechanism proposed for analogous carbamate pyrolyses, the reaction is believed to proceed through a six-membered cyclic transition state researchgate.netcdnsciencepub.com. In this proposed structure, a β-hydrogen atom from the ethyl group is transferred to the carbonyl oxygen of the carbamate.

This intramolecular hydrogen transfer occurs simultaneously with the cleavage of the Cα-O bond of the ethyl group and the Cβ-H bond, leading to the formation of an alkene (ethylene) and the unstable carbamic acid derivative, which then rapidly fragments into carbon dioxide and the corresponding amine researchgate.netcdnsciencepub.com. Computational studies on the aminolysis of certain esters also support the energetic favorability of highly ordered, six-membered cyclic transition states, which are characterized by large negative entropies of activation nih.govresearchgate.net. While this specific transition state has not been computationally modeled for this compound itself, the model from analogous ethyl carbamates provides the most likely structure.

Proposed Mechanisms for Impurity Formation in Related Carbamates

The synthesis of carbamates can be complicated by the formation of various impurities, depending on the reaction conditions and the stability of intermediates.

One potential source of impurities is the N-alkylation of the amine starting material or overalkylation of the resulting carbamate product. In a three-component coupling reaction to form carbamates from an amine, carbon dioxide, and an organic halide, the formation of these alkylated byproducts is a known issue that can be suppressed by the choice of reagents organic-chemistry.org.

In other instances, impurities can arise from the degradation of starting materials or intermediates. For example, in a cesium-promoted carbamate synthesis, the reaction involves the in situ generation of an amide from an amine and cesium carbonate. This amide then reacts with carbon dioxide to form a carbamate salt, which is subsequently alkylated google.com. Side reactions involving the highly nucleophilic amide intermediate could lead to undesired products. Similarly, the synthesis of some pharmaceuticals involves carbamate intermediates that can degrade under acidic conditions. A proposed mechanism for such degradation involves the protonation of a nearby functional group, which makes the molecule susceptible to electron transfer and subsequent attack by counter-ions, leading to fragmentation and the formation of impurities.

Advanced Spectroscopic and Structural Characterization of Ethyl N Methoxycarbamate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed molecular map can be constructed.

The ¹H NMR spectrum of ethyl N-methoxycarbamate is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The ethoxy group should produce a characteristic triplet and quartet pattern due to spin-spin coupling between the adjacent methyl and methylene (B1212753) protons. The methoxy (B1213986) group protons and the N-H proton are expected to appear as singlets, assuming no significant coupling to other nuclei. The predicted chemical shifts and multiplicities are outlined in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on standard chemical shift values. Actual experimental values may vary.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ CH₂- | ~1.2 | Triplet (t) | 3H |

| CH₃CH₂ - | ~4.1 | Quartet (q) | 2H |

| -NH- | ~7.5 (Broad) | Singlet (s) | 1H |

| -OCH₃ | ~3.8 | Singlet (s) | 3H |

A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show four signals, one for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) group is characteristically deshielded and would appear furthest downfield. The carbons of the ethoxy and methoxy groups would resonate at distinct positions in the upfield region. Table 2 summarizes the predicted chemical shifts for each carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on standard chemical shift values. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃CH₂- | ~14 |

| CH₃C H₂- | ~62 |

| -OC H₃ | ~64 |

| -C =O | ~158 |

To confirm the connectivity of the atoms and definitively assign the signals predicted in the 1D spectra, two-dimensional (2D) NMR techniques are indispensable. weebly.comresearchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. For this compound, a cross-peak would be expected between the triplet at ~1.2 ppm and the quartet at ~4.1 ppm, confirming the presence of the ethyl group. The methoxy and N-H protons, being singlets, would not show cross-peaks.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates protons with their directly attached carbons. An HSQC spectrum would show correlations between the proton signals and the carbon signals as follows: the signal at ~1.2 ppm (¹H) would correlate with the carbon signal at ~14 ppm (¹³C); the ~4.1 ppm (¹H) signal with the ~62 ppm (¹³C) signal; and the ~3.8 ppm (¹H) signal with the ~64 ppm (¹³C) signal. This would unambiguously link each proton signal to its corresponding carbon atom in the ethoxy and methoxy groups.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental composition. researchgate.netmissouri.edu For this compound, the molecular formula is C₄H₉NO₃. The calculated monoisotopic (exact) mass can be used to confirm this composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. youtube.comenovatia.com

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Adduct |

| C₄H₉NO₃ | 119.05824 | [M]⁺ |

| C₄H₁₀NO₃ | 120.06552 | [M+H]⁺ |

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint. While specific experimental data for this compound is not available, likely fragmentation pathways can be predicted based on the general behavior of carbamate esters. libretexts.orgchemguide.co.uk

The molecular ion ([M]⁺˙ at m/z = 119) would be expected to undergo cleavage adjacent to the carbonyl group and the heteroatoms. libretexts.org Key fragmentation processes would likely include:

Loss of an ethoxy radical (•OCH₂CH₃): This α-cleavage would result in a fragment ion with m/z = 74.

Loss of an ethyl radical (•CH₂CH₃): This would lead to a fragment at m/z = 90.

Loss of a methoxy radical (•OCH₃): Cleavage of the N-O bond would produce a fragment at m/z = 88.

Formation of an acylium ion: Cleavage could also lead to the formation of [CH₃CH₂OCO]⁺ at m/z = 73.

Isotopic labeling studies, for instance, by replacing the ethoxy group with a deuterated analogue, could be employed to definitively confirm these proposed fragmentation pathways. By observing the mass shifts in the resulting fragment ions, the origin of each fragment can be traced with certainty.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

| [M - •OCH₃]⁺ | [C₃H₆NO₂]⁺ | 88 |

| [M - •CH₂CH₃]⁺ | [C₂H₄NO₃]⁺ | 90 |

| [M - •OCH₂CH₃]⁺ | [C₂H₄NO]⁺ | 74 |

| [CH₃CH₂OCO]⁺ | [C₃H₅O₂]⁺ | 73 |

Application of LC-MS/MS for Structural Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and structural elucidation of organic compounds in complex mixtures. The process involves the separation of components using liquid chromatography followed by ionization and analysis via tandem mass spectrometry. For a compound like this compound, LC-MS/MS can provide crucial information regarding its molecular weight and fragmentation pattern, which is essential for unambiguous identification.

In a typical analysis, the molecule would first be ionized, commonly using electrospray ionization (ESI), to form a protonated molecule [M+H]⁺. In the first stage of mass spectrometry (MS1), this molecular ion would be isolated. Subsequently, in the collision cell (MS2), the isolated ion is fragmented through collision-induced dissociation, yielding a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

Key expected fragmentation pathways for this compound would involve the cleavage of the ester, carbamate, and N-O bonds. While specific experimental LC-MS/MS data for this compound is not extensively detailed in the literature, the technique's utility has been demonstrated in studies involving related compounds. For instance, in the synthesis of lysergic acid derivatives where this compound is used as a reagent, LC-MS/MS is employed to measure the metabolic degradation of the resulting products, underscoring the technique's capability in analyzing compounds within this chemical class. google.com

Table 1: Expected LC-MS/MS Fragmentation Data for this compound

| Ion | Formula | m/z (expected) | Description |

|---|---|---|---|

| [M+H]⁺ | C₄H₁₀NO₃⁺ | 120.06 | Protonated molecular ion |

| [M-OCH₃]⁺ | C₄H₇NO₂⁺ | 89.04 | Loss of methoxy radical |

| [M-OC₂H₅]⁺ | C₂H₅NO₂⁺ | 75.03 | Loss of ethoxy radical |

Note: This table is predictive and based on common fragmentation patterns for carbamates.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Vibrational Mode Assignment and Functional Group Analysis

The vibrational spectrum of this compound is characterized by absorption bands corresponding to the specific vibrational modes of its functional groups. The key functional groups are the carbamate group (ester and amide functionalities), the N-O bond, and the ethyl and methyl groups.

Table 2: Predicted Principal Infrared Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine | 3300-3500 | Medium |

| C-H Stretch | Alkyl (ethyl, methyl) | 2850-3000 | Medium-Strong |

| C=O Stretch | Carbonyl (ester) | 1700-1750 | Strong |

| N-H Bend | Amine | 1500-1650 | Medium |

| C-O Stretch | Ester | 1000-1300 | Strong |

Use of Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is the standard method for acquiring high-quality infrared spectra. The technique offers high resolution and signal-to-noise ratios, making it ideal for the detailed analysis of organic compounds. An FT-IR spectrum of this compound would provide experimental confirmation of the functional groups predicted above. While the application of FT-IR to carbamate analysis is routine, a published and fully assigned spectrum specific to this compound is not found in comprehensive databases.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Molecular Geometry

To date, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the exact molecular geometry in the solid state. This information is invaluable for understanding the steric and electronic properties of the molecule.

Conformational Analysis in the Solid State

Although a crystal structure for this compound is unavailable, valuable insights into its likely solid-state conformation can be drawn from crystallographic studies of structurally similar N-alkoxy compounds, such as N-alkoxy-N-methoxyureas. core.ac.uk

Studies on related ureas containing the O-N-O geminal system reveal that the nitrogen atom typically adopts a trigonal pyramidal configuration rather than a planar one. core.ac.uk This deviation from planarity is a significant structural feature of N-alkoxyamides and carbamates. For example, in N,N-dimethoxyurea and N-isopropoxy-N-methoxyurea, the sum of the bond angles around the N-alkoxy substituted nitrogen atom is significantly less than the 360° expected for a planar atom, indicating sp³-like character. core.ac.uk

Table 3: Structural Features of Analagous N-Alkoxyurea Compounds

| Compound | Sum of Bond Angles at N(1) | Deviation of N(1) from Plane (hN) | Reference |

|---|---|---|---|

| N-isopropoxy-N-methoxyurea | 332.0(6)° | 0.444(2) Å | core.ac.uk |

These data illustrate the characteristic pyramidal geometry of the nitrogen atom in N-alkoxy systems, which is expected to be present in this compound.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N,N-dimethoxyurea |

| N-isopropoxy-N-methoxyurea |

| N-tert-butoxy-N-methoxyurea |

Supramolecular Assembly and Intermolecular Interactions (e.g., Hydrogen Bonding)

The supramolecular assembly of carbamate compounds is significantly governed by a network of intermolecular interactions, with hydrogen bonding often playing a primary role. In the case of this compound, the presence of a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen, the methoxy oxygen, and the ester oxygen) allows for the formation of diverse and complex self-assembled structures.

While crystal structure data specific to this compound is not extensively detailed in the literature, the behavior of analogous carbamate molecules provides significant insight into its potential supramolecular arrangements. For instance, studies on ethyl carbamate reveal that molecules associate through N-H···O=C hydrogen bonds, forming both linear and cyclic dimeric structures. researchgate.net In the solid state, these interactions create extended chains and networks. researchgate.net The N–H···O distance in such bonds is a critical parameter for determining the strength of the interaction.

In more complex carbamate derivatives, such as ethyl N-[amino(iminio)methyl]carbamate dichloride hemi-hydrate, the supramolecular structure is dominated by an extensive network of hydrogen bonds including N–H···Cl, N–H···O(carbonyl), and water-O–H···Cl interactions, many of which are charge-assisted. sunway.edu.my This highlights the capability of the carbamate moiety to participate in intricate hydrogen-bonding schemes that define the crystal packing. sunway.edu.my

Beyond classical hydrogen bonding, other weak interactions can also influence the supramolecular assembly. For example, in thiocarbamate analogues, N—H⋯S and C—H⋯O interactions have been observed to link molecules into ribbons and layers. researchgate.net The interplay between strong hydrogen bonds and weaker interactions dictates the final three-dimensional architecture. The molecular electrostatic potential surface is a useful tool for predicting the most likely sites for these intermolecular interactions. nih.gov

The table below summarizes typical hydrogen bond interactions observed in related carbamate crystal structures, which are analogous to what could be expected for this compound.

| Interacting Atoms (Donor-H···Acceptor) | Typical Distance (Å) | Type of Structure Formed | Reference Compound Example |

| N-H···O=C | ~2.96 | Linear and cyclic dimers, chains | Ethyl carbamate researchgate.net |

| N-H···Cl | - | Columnar networks (charge-assisted) | Ethyl N-[amino(iminio)methyl]carbamate dichloride sunway.edu.my |

| N-H···O(water) | - | Extended networks | Ethyl N-[amino(iminio)methyl]carbamate dichloride sunway.edu.my |

| N-H···S | ~3.48 | Ribbons and layers | (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate researchgate.net |

| C-H···O | - | Consolidation of layers | (E)-O-Ethyl N-(4-nitrophenyl)thiocarbamate researchgate.net |

Advanced Vibrational Spectroscopy

Two-Dimensional Infrared (2D IR) Spectroscopy for Dynamic Studies

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for investigating the transient molecular structure and dynamics of molecules in solution on ultrafast timescales, typically picoseconds. mit.edu This method spreads the vibrational spectrum across two frequency axes, generating a correlation map between different vibrational modes. mit.edu Cross peaks in a 2D IR spectrum indicate coupling between different vibrations, providing information on the connectivity, distance, and orientation between the corresponding chemical bonds. mit.edu

For a molecule like this compound, 2D IR spectroscopy could offer profound insights into its conformational dynamics, solvent interactions, and the kinetics of hydrogen bond formation and dissociation. By monitoring the time evolution of the 2D IR spectrum, one can follow structural changes, such as rotations around single bonds or fluctuations in the local solvent environment. mit.edu

The primary vibrational modes of interest for this compound in a 2D IR experiment would include the N-H stretch, the C=O (Amide I) stretch, and the C-N stretch. The frequencies of these modes are sensitive to the local environment and hydrogen-bonding status.

Potential applications of 2D IR spectroscopy for this compound include:

Conformational Dynamics: this compound can exist in different conformations due to rotation around the C-O and C-N bonds. 2D IR can distinguish between these conformers and measure the rate of exchange between them.

Hydrogen Bond Dynamics: The technique can directly probe the dynamics of hydrogen bond formation and breaking between this compound molecules or between the molecule and a solvent. This is achieved by observing the fluctuations in the N-H and C=O vibrational frequencies.

Vibrational Energy Transfer: 2D IR can track the flow of vibrational energy within the molecule after one of the modes is excited. For example, it could reveal how energy deposited in the N-H stretching mode is transferred to the C=O stretching mode, providing information about intramolecular couplings.

The table below outlines key vibrational modes of the carbamate group and the potential information that could be extracted from their analysis using 2D IR spectroscopy.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Dynamic Information from 2D IR |

| N-H Stretch | 3200 - 3400 | Hydrogen bond formation/dissociation kinetics, solvent shell reorganization. |

| C=O Stretch (Amide I) | 1680 - 1750 | Conformational exchange dynamics, coupling to N-H modes, local electrostatic field fluctuations. mdpi.com |

| C-N Stretch | 1200 - 1300 | Intramolecular vibrational energy redistribution, coupling to other skeletal modes. mdpi.com |

| O-C-N Bending | 600 - 800 | Structural fluctuations and couplings within the core carbamate structure. |

While experimental 2D IR data for this compound is not currently available, the principles of the technique and studies on other hydrogen-bonded systems, like amides and peptides, strongly suggest its utility for elucidating the complex dynamics of this compound. mit.edukyoto-u.ac.jp

Computational and Theoretical Studies of Ethyl N Methoxycarbamate

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and stability of a molecule. Techniques like Density Functional Theory (DFT) and Ab Initio methods are pivotal for optimizing molecular geometry and calculating electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and energies of chemical compounds. However, specific studies employing DFT to optimize the geometry of ethyl N-methoxycarbamate, or to calculate its properties, are not found in a review of current scientific literature. Such a study would typically yield data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule in its ground state.

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These highly accurate, albeit computationally intensive, methods are used to solve the electronic Schrödinger equation. A comprehensive ab initio study of this compound would provide valuable information about its electronic energy, wavefunction, and electron distribution. At present, there are no specific published reports detailing the application of methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), or Coupled Cluster (CC) to analyze the electronic structure of this compound.

Electronic Structure Analysis and Charge Distribution

The analysis of electronic structure and charge distribution is crucial for predicting a molecule's reactivity, intermolecular interactions, and physical properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). A detailed MEP analysis for this compound would identify the areas most susceptible to electrophilic and nucleophilic attack, offering insights into its chemical behavior. This specific analysis for this compound has not been reported in scholarly articles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by converting the calculated wavefunction into localized bonding orbitals, lone pairs, and antibonding orbitals. This analysis offers quantitative insights into charge transfer, hyperconjugative interactions, and bond character. A dedicated NBO analysis of this compound would elucidate the nature of its chemical bonds and the delocalization of electron density within the molecule. Currently, such a detailed NBO study is absent from the available literature.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways is essential for understanding the mechanisms of chemical reactions, determining reaction kinetics, and identifying intermediate structures. This involves locating transition states and calculating activation energies. For this compound, studies modeling its potential reaction pathways, such as hydrolysis, pyrolysis, or reactions with other chemical species, and characterizing the associated transition states are not documented. Such research would be invaluable for predicting its reactivity and stability under various conditions.

Energy Minimization and Transition State Localization

Energy minimization, also known as geometry optimization, is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the forces on each atom and adjusting their positions until a stable conformation with the lowest possible energy is achieved. This optimized structure represents the equilibrium geometry of the molecule. Due to the presence of rotatable bonds, such as the C-O, C-N, and N-O bonds, this compound can exist in multiple conformations. Computational methods can identify these different conformers and their relative energies, with the most stable conformer being the one with the global minimum energy. The planarity of the carbamate (B1207046) group is a key feature, influenced by the delocalization of the nitrogen lone pair into the carbonyl group, and energy minimization studies can quantify the degree of this planarity. nih.gov

Transition state localization is crucial for understanding the chemical reactions of this compound, such as its thermal decomposition. A transition state is a specific molecular configuration along a reaction coordinate that represents the highest energy point, or a saddle point on the potential energy surface, separating reactants from products. researchgate.net Locating this structure is essential for calculating the activation energy of a reaction, which determines the reaction rate. For instance, the thermal decomposition of carbamates can proceed through different pathways, such as a concerted cis-elimination to form an isocyanate and an alcohol. researchgate.netmdpi.com Computational methods, like synchronous transit-guided quasi-Newton (STQN) or dimer methods, are employed to find the exact geometry and energy of the transition state for such reactions. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a minimum energy structure (reactant or product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

Below is a hypothetical data table illustrating the kind of results obtained from energy minimization and transition state localization studies on a simple carbamate, which would be analogous to studies on this compound.

Table 1: Calculated Energies for Stationary Points in a Hypothetical Carbamate Decomposition Reaction

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant (Carbamate) | DFT/B3LYP/6-31G* | 0.0 | 0 |

| Transition State | DFT/B3LYP/6-31G* | +45.5 | 1 |

Note: This data is illustrative and based on typical values for carbamate decomposition studies.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state has been successfully located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the identified transition state indeed connects the desired reactants and products. nih.govresearchgate.net An IRC path is the minimum energy pathway on the potential energy surface that links the transition state to the reactant and product minima. researchgate.net By following this path in both forward and reverse directions from the transition state, one can verify the reaction mechanism.

For a potential reaction of this compound, such as its unimolecular decomposition, an IRC calculation would start at the optimized transition state geometry and proceed downhill in mass-weighted Cartesian coordinates. researchgate.net The successful completion of an IRC calculation provides a smooth curve of energy versus reaction coordinate, clearly showing the energy profile of the reaction and confirming the connectivity between the transition state and the corresponding minima. This is a critical step to validate a proposed reaction mechanism. For example, in the gas-phase elimination of similar ethyl carbamates, IRC calculations have been used to confirm that a six-membered cyclic transition state leads to the formation of ethylene (B1197577) and a carbamic acid intermediate. researchgate.net

Table 2: Representative Data from an IRC Calculation for a Hypothetical Carbamate Elimination

| Point on IRC Path | Reaction Coordinate | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Minimum | -2.0 | 0.0 |

| ... | ... | ... |

| Transition State | 0.0 | +45.5 |

| ... | ... | ... |

Note: The reaction coordinate is a unitless measure of progress along the reaction path. Data is representative.

Intermolecular Interactions and Supramolecular Assembly

The way this compound molecules interact with each other in the solid state or in solution is governed by intermolecular forces. These interactions determine the crystal packing, physical properties like boiling point and solubility, and can influence its chemical reactivity.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.govmdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space occupied by that molecule from the space of its neighbors. By mapping various properties onto this surface, one can gain insights into the nature and extent of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the key intermolecular interactions. The surface is typically colored based on properties like d_norm, which combines the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the atoms. Red spots on the d_norm surface indicate close intermolecular contacts, which are often associated with hydrogen bonds or other strong interactions. Blue regions represent longer contacts, and white areas correspond to contacts around the van der Waals separation. mdpi.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, plotting d_i against d_e. These plots provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, which contains hydrogen, carbon, oxygen, and nitrogen atoms, the fingerprint plot can be decomposed to show the percentage contribution of different contacts, such as O···H, H···H, C···H, etc. In many carbamates, H···H, O···H, and C···H contacts are found to be the most significant contributors to the crystal packing. nih.gov The presence of the carbonyl oxygen and the N-H or N-O groups would likely lead to significant O···H interactions, indicative of hydrogen bonding, which would play a crucial role in the supramolecular assembly.

Table 3: Percentage Contributions of Intermolecular Contacts from a Hirshfeld Surface Analysis of a Representative Carbamate

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.8 |

| O···H/H···O | 27.2 |

| C···H/H···C | 18.5 |

| N···H/H···N | 3.5 |

Note: This data is based on a similar molecule, tert-butyl N-acetylcarbamate, and is representative of what might be expected for this compound. nih.gov

Interaction Energy Calculations

To further quantify the strength of the intermolecular interactions identified through Hirshfeld surface analysis, interaction energy calculations can be performed. These calculations compute the energy of molecular pairs within the crystal lattice and partition it into its electrostatic, polarization, dispersion, and exchange-repulsion components. This provides a detailed understanding of the forces driving the supramolecular assembly.

Computational models can be used to calculate the interaction energies between a central molecule and its nearest neighbors in the crystal structure. For example, in a related carbamate, N-[(3-pyridinylamino)thioxomethyl] carbamates, the primary intermolecular interactions were found to be N–H⋯N hydrogen bonds, complemented by C-H···S interactions. nih.gov For this compound, similar analyses would likely highlight the importance of interactions involving the carbonyl oxygen.

Table 4: Calculated Interaction Energies for a Dimer of a Simple Carbamate (Illustrative)

| Energy Component | Energy (kJ/mol) |

|---|---|

| Electrostatic | -25.5 |

| Polarization | -5.2 |

| Dispersion | -18.9 |

| Repulsion | +15.7 |

| Total Interaction Energy | -33.9 |

Note: This data is hypothetical and serves to illustrate the typical components and magnitudes of interaction energies in polar organic molecules.

Structure-Reactivity Relationships and Quantitative Structure-Activity Relationships (QSAR)

Understanding the relationship between the molecular structure of this compound and its chemical reactivity or biological activity is a key goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate chemical structure with a specific activity. nih.govplos.org

Correlation of Theoretical Parameters with Experimental Data

QSAR studies involve calculating a variety of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and an experimentally measured property, such as reaction rate, toxicity, or inhibitory activity. nih.govnih.gov The descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). researchgate.net

For a series of compounds including this compound, one could develop a QSAR model to predict a property of interest. For instance, the toxicity of carbamates has been modeled using descriptors like hydrophobicity (LogP), molecular weight, and quantum chemical parameters. nih.govmdpi.com A typical QSAR equation might take the form:

Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Where 'c' represents coefficients determined through regression analysis. plos.org

The reliability of a QSAR model is assessed through various statistical metrics, such as the coefficient of determination (R²), which indicates how well the model fits the data, and the leave-one-out cross-validation coefficient (Q²), which assesses its predictive power. nih.gov For a series of carbamate-based inhibitors of acetylcholinesterase, a robust QSAR model was developed with high R² and Q² values, indicating its reliability for predicting the activity of new compounds. nih.gov Such models are valuable in guiding the synthesis of new molecules with desired properties, by predicting their activity before they are made. The correlation between computed properties and experimental data is foundational to this approach, allowing for the in silico screening of virtual compounds. nih.govblogspot.com

Table 5: Example of Descriptors and Correlation in a Hypothetical QSAR Model for Carbamate Toxicity

| Descriptor | Description | Correlation with Toxicity (pLD₅₀) |

|---|---|---|

| LogP | Octanol-water partition coefficient | Positive |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Negative |

| MW | Molecular Weight | Positive |

Note: This table illustrates the types of descriptors used and the nature of their correlation in a typical QSAR study on carbamates.

Analytical Methodologies for the Detection and Quantification of N Methoxycarbamates

Spectrometric Detection Methods

Enzyme-Linked Immunosorbent Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive immunochemical technique used for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. labcorp.comnih.govresearchgate.net The assay relies on the specific binding between an antigen and an antibody. cellsignal.com In the context of N-methoxycarbamate analysis, ELISA offers a powerful tool for screening and quantification, often employed in a competitive format. nih.govnih.gov

The principle behind a competitive ELISA for a compound like ethyl N-methoxycarbamate involves the competition between the free analyte in a sample and a labeled analyte (antigen-enzyme conjugate) for a limited number of specific antibody binding sites, which are typically immobilized on a microtiter plate. nih.govnih.govnih.gov A substrate is then added, which reacts with the enzyme to produce a measurable signal, such as a color change. labcorp.comyoutube.com The intensity of this signal is inversely proportional to the concentration of the analyte in the sample; a lower signal indicates a higher concentration of the target N-methoxycarbamate. researchgate.net

Key components of an ELISA include:

Antibodies: Both monoclonal and polyclonal antibodies can be utilized, providing the specificity for the target analyte. cellsignal.com

Enzyme Conjugates: Enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (AP) are commonly linked to an antibody or antigen to provide a detectable signal. labcorp.comresearchgate.net

Substrates: The choice of substrate depends on the enzyme used and the desired sensitivity and detection method (e.g., spectrophotometry). labcorp.com

The development of an ELISA for a specific N-methoxycarbamate requires the production of antibodies that can recognize the target molecule with high affinity. This is a critical step that dictates the assay's specificity and sensitivity. cellsignal.com The performance of the assay is also influenced by factors such as the concentration of the coating antigen and the dilution of the enzyme-labeled conjugate. nih.gov

For instance, in a study on the detection of ethyl carbamate (B1207046), an indirect competitive ELISA was developed where diluted coating antigen was first incubated in microtiter plate wells. nih.gov Subsequent steps involved competitive binding with the sample and an enzyme-linked antibody, followed by the addition of a substrate to generate a signal. nih.gov

The versatility of ELISA allows for its application in various matrices, although sample preparation is often necessary to minimize matrix effects. nih.govnih.gov The ability to use high-affinity antibodies and wash away non-specifically bound materials makes ELISA a simple yet robust method for measuring specific analytes within a complex mixture. labcorp.com

Sample Preparation and Enrichment Strategies

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)

Solid-phase extraction (SPE) is a widely used sample preparation technique for isolating and concentrating analytes from a complex matrix. thermofisher.comsigmaaldrich.com The process involves passing a liquid sample through a solid adsorbent (sorbent) that retains the analyte of interest. sigmaaldrich.com Interfering compounds can be washed away, and the purified analyte is then eluted with a suitable solvent. thermofisher.com SPE is more efficient than traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption, faster extraction times, and the potential for automation. sigmaaldrich.com

The selection of the appropriate SPE sorbent is crucial and depends on the physicochemical properties of the analyte and the sample matrix. For carbamates, which can be polar compounds, various sorbent types can be employed, including:

Reversed-phase: Sorbents like C18 are used to retain nonpolar to moderately polar compounds from aqueous matrices. nih.gov

Normal-phase: These are used for polar analytes in nonpolar matrices. sigmaaldrich.com

Ion-exchange: These sorbents are used for charged analytes. sigmaaldrich.com

| Sorbent Type | Mechanism | Typical Analytes | Typical Matrix |

|---|---|---|---|

| Reversed-Phase (e.g., C18) | Nonpolar interactions | Nonpolar to moderately polar | Aqueous |

| Normal-Phase (e.g., Silica) | Polar interactions | Polar | Nonpolar organic |

| Ion-Exchange (e.g., SAX, SCX) | Electrostatic interactions | Charged (anionic or cationic) | Aqueous |

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that utilizes a small amount of extraction phase coated onto a solid support, typically a fused-silica fiber. semanticscholar.orgyoutube.com The analytes partition from the sample matrix into the extraction phase until equilibrium is reached. youtube.com SPME can be performed by direct immersion of the fiber into a liquid sample or by exposure to the headspace above the sample, which is particularly useful for volatile analytes. youtube.comnih.gov Following extraction, the analytes are desorbed from the fiber, usually by thermal desorption in the injection port of a gas chromatograph or by solvent desorption for liquid chromatography. semanticscholar.orgyoutube.com

Advantages of SPME include its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly technique. youtube.comnih.gov It is also a quantitative and reproducible method. youtube.com The choice of fiber coating is critical for the selective extraction of target analytes. sigmaaldrich.com For carbamate pesticides, fibers such as polydimethylsiloxane/divinylbenzene (PDMS/DVB) have been shown to be effective. sigmaaldrich.com

In-tube SPME is an automated version where the extraction phase is coated on the inner surface of a capillary, which can be directly coupled to an HPLC system for online sample preparation and analysis. nih.gov This technique is efficient for polar and thermally labile compounds like many carbamates. nih.gov

Liquid-Liquid Extraction (LLE) and Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Liquid-liquid extraction (LLE) is a conventional sample preparation method based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase and an organic solvent. chromatographyonline.com Polar compounds tend to remain in the aqueous layer, while nonpolar compounds are extracted into the organic layer. chromatographyonline.com While effective, LLE can be time-consuming and may require large volumes of organic solvents. sigmaaldrich.comresearchgate.net

Salting-out assisted liquid-liquid extraction (SALLE) is a modification of LLE that utilizes the addition of a salt to an aqueous/water-miscible organic solvent mixture to induce phase separation. chromatographyonline.comnih.govresearchgate.net This technique is particularly useful for extracting polar analytes that are soluble in water-miscible organic solvents like acetonitrile. nih.govresearchgate.net The addition of a salt, such as sodium chloride or sodium sulfate, decreases the solubility of the organic solvent in the aqueous phase, causing the formation of two distinct layers. chromatographyonline.comnih.gov The analyte of interest then partitions into the organic layer. researchgate.net

SALLE offers several advantages over traditional LLE and even SPE, including:

Simplicity and Speed: The procedure is often faster and simpler to perform. nih.govresearchgate.net

Reduced Solvent Consumption: It often uses smaller volumes of less toxic organic solvents. researchgate.net

Cleaner Extracts: SALLE can provide cleaner extracts compared to techniques like protein precipitation, as it involves a true phase separation. nih.govresearchgate.net

Versatility: It is applicable to a wide range of analytes, including hydrophilic compounds. nih.gov

The choice of salt and its concentration are critical parameters in SALLE, as they influence the degree of phase separation. chromatographyonline.com Similarly, the selection of the water-miscible organic solvent is important for achieving efficient extraction of the target analyte. researchgate.net

| Feature | Liquid-Liquid Extraction (LLE) | Salting-Out Assisted Liquid-Liquid Extraction (SALLE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Salt-induced phase separation of a water-miscible organic solvent from an aqueous phase |

| Solvents | Water and a water-immiscible organic solvent | Water and a water-miscible organic solvent (e.g., acetonitrile) |

| Advantages | Well-established technique | Faster, simpler, reduced solvent use, cleaner extracts, suitable for polar analytes |

| Disadvantages | Can be time-consuming, requires larger solvent volumes, potential for emulsion formation | Requires optimization of salt type and concentration |

Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a derivative that has properties more suitable for a particular analytical technique. This is often done to improve the volatility, thermal stability, or detectability of a compound. nih.gov For N-methoxycarbamates, derivatization can be employed to enhance their response in chromatographic methods, particularly when using detectors that have low sensitivity to the parent compound. ingenieria-analitica.com

In the context of carbamate analysis, post-column derivatization is a common technique used in conjunction with high-performance liquid chromatography (HPLC). ingenieria-analitica.comacs.org This involves reacting the carbamates after they have been separated on the chromatographic column to form a fluorescent or chemiluminescent product, which can then be detected with high sensitivity. acs.orgresearchgate.net

For example, N-methylcarbamates can be hydrolyzed to produce methylamine (B109427), which then reacts with a derivatizing agent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative. researchgate.net This approach significantly lowers the limits of detection for these compounds. researchgate.net

Chemical derivatization can also be used as a strategy to enhance detection in mass spectrometry. nih.gov By introducing a specific chemical tag to the analyte, its ionization efficiency can be improved, leading to a stronger signal. This "derivatization-enhanced detection strategy" can be particularly useful for identifying and quantifying metabolites of N-methoxycarbamates. nih.gov

Method Validation and Performance Characteristics

Specificity and Selectivity

In analytical method validation, specificity and selectivity are crucial parameters that define the reliability of a method. loesungsfabrik.desemanticscholar.org

Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or related compounds. loesungsfabrik.dee-b-f.eu A method is considered specific if it produces a response only for the target analyte. loesungsfabrik.de For example, in an immunoassay like ELISA, specificity would be the ability of the antibody to bind only to the intended N-methoxycarbamate and not to other structurally similar molecules. e-b-f.eu

Selectivity , on the other hand, is the ability of a method to differentiate and quantify the analyte in the presence of other components in the sample matrix. loesungsfabrik.dee-b-f.euiupac.org In chromatography, selectivity refers to the ability of the method to separate the analyte peak from the peaks of other compounds in the sample. loesungsfabrik.de A highly selective method can measure the analyte of interest without interference from matrix components. iupac.org

According to the International Council for Harmonisation (ICH) Q2(R1) guideline, specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present. loesungsfabrik.de The terms specificity and selectivity are often used interchangeably, but IUPAC recommends using "selectivity," with "specificity" being the ultimate of selectivity (i.e., 100% selectivity). iupac.org

To evaluate the specificity and selectivity of a method for N-methoxycarbamate analysis, several approaches can be taken:

Analysis of blank matrix samples: This is done to check for any interfering signals at the retention time or m/z of the analyte. loesungsfabrik.de

Analysis of spiked samples: Blank matrix is spiked with the analyte and potential interfering compounds to see if the presence of these compounds affects the analyte's signal. loesungsfabrik.dee-b-f.eu

In chromatographic methods: The resolution between the analyte peak and the closest eluting peak is a measure of selectivity. loesungsfabrik.de

In mass spectrometry: The use of techniques like multiple reaction monitoring (MRM) can significantly enhance selectivity by monitoring specific precursor-product ion transitions for the analyte. nih.govresearchgate.net

For a method to be considered suitable for its intended purpose, it must demonstrate an appropriate level of specificity and selectivity to ensure that the measured signal is solely due to the analyte of interest, free from interferences that could lead to inaccurate results. loesungsfabrik.deiupac.org

Linearity and Calibration Curve Development

Linearity is a fundamental parameter in quantitative analysis, demonstrating that the instrumental response is directly proportional to the concentration of the analyte over a specified range. scispace.com This relationship is established by creating a calibration curve, which is a regression model used to predict the unknown concentrations of an analyte based on the instrument's response to known standards. scispace.com

The process involves preparing a series of calibration standards at different concentration levels. These standards are then analyzed, and the instrument's response is plotted against the corresponding concentration. For most chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a linear regression model is fitted to the data points. rsc.orgcenam.mx The quality of the fit is typically assessed by the coefficient of determination (R²), with a value greater than 0.99 generally considered evidence of good linearity. rsc.orgresearchgate.net In studies on related carbamate compounds, excellent linearity has been consistently demonstrated across various matrices and analytical techniques. nih.govnih.gov For instance, methods developed for ethyl carbamate in food matrices showed strong linearity with R² values exceeding 0.997. nih.gov Similarly, a multi-residue method for 14 carbamates in date samples exhibited an R² greater than 0.999. nih.gov

Table 1: Examples of Linearity Data for Carbamate Analysis

| Analyte(s) | Matrix | Concentration Range | Coefficient of Determination (R²) | Reference |

|---|---|---|---|---|

| 14 Carbamates | Date Palm Fruits | Not Specified | > 0.999 | nih.gov |

| Ethyl Carbamate | Nine Food Matrices | Not Specified | > 0.997 | nih.gov |

| Ethyl Carbamate | Sweetened Sugar Cane Spirit | Not Specified | 0.995 | scielo.br |

| Ethyl Carbamate | Fortified Wines | Not Specified | 0.9999 | researchgate.net |

| Ethyl Glucuronide & Ethyl Palmitate | Hair | 4-96 pg/mg & 120-720 pg/mg | > 0.999 | mdpi.com |

Precision (Intra-day and Inter-day)

Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. wisdomlib.org It is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). wisdomlib.org

Intra-day precision assesses the variability of results within the same day, under the same operating conditions. wisdomlib.org

Inter-day precision evaluates the consistency of results across different days, which may include variations in analysts, equipment, and reagents. wisdomlib.org

To determine precision, multiple replicates of quality control (QC) samples at different concentration levels (e.g., low, medium, and high) are analyzed. rsc.orgnih.gov The precision is then expressed as the percent relative standard deviation (%RSD). rsc.org Regulatory guidelines often require the %RSD to be within a certain limit, such as ≤15% or ≤20%, depending on the application. rsc.org Validation studies for various carbamates have shown high levels of precision. For example, a GC-MS method for ethyl carbamate in alcoholic beverages and soy sauce reported RSDs for repeatability (intra-day) of 1.2-7.8% and for reproducibility (inter-day) of 2.3-9.6%. nih.gov Another study on 14 carbamates found precision RSDs between 1% and 11%. nih.gov

Table 2: Representative Precision Data from Carbamate Validation Studies

| Analyte(s) | Precision Type | Relative Standard Deviation (%RSD) | Reference |

|---|---|---|---|

| Ethyl Carbamate | Intra-day (Repeatability) | 1.2 - 7.8% | nih.gov |

| Inter-day (Reproducibility) | 2.3 - 9.6% | ||

| 14 Carbamates | Intra- & Inter-day | 1 - 11% | nih.gov |

| Ethyl Carbamate | Intra- & Inter-day | < 14% | nih.gov |

| Sweetened Sugar Cane Spirit | Intra-day | 2.9% | scielo.br |

| Inter-day | 8.9% |

Accuracy and Recovery Studies

Accuracy refers to the closeness of a measured value to a standard or known true value. In analytical chemistry, it is often assessed through recovery studies. The procedure involves spiking a blank matrix (a sample free of the analyte) with a known concentration of the analyte standard. This spiked sample is then processed through the entire analytical procedure, and the measured concentration is compared to the known spiked amount.

The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration. Acceptable recovery ranges are typically between 80% and 120%, although this can vary depending on the complexity of the matrix and the concentration level. nih.gov A GC-MS method for ethyl carbamate demonstrated an excellent total average recovery of 96.7%. nih.gov In a comprehensive study validating methods for ethyl carbamate across nine different food matrices, intra-day recovery rates ranged from 80.75% to 121.82%, while inter-day recoveries were between 78.84% and 116.98%. nih.gov Similarly, a method for 14 carbamates in dates showed excellent accuracy with recoveries between 88% and 106%. nih.gov

Table 3: Examples of Accuracy and Recovery Data for Carbamate Compounds

| Analyte(s) | Matrix | Recovery Rate (%) | Reference |

|---|---|---|---|

| Ethyl Carbamate | Alcoholic Beverages & Soy Sauce | 96.7% (Average) | nih.gov |

| 14 Carbamates | Date Palm Fruits | 88 - 106% | nih.gov |

| Ethyl Carbamate | Nine Food Matrices | 80.75 - 121.82% (Intra-day) | nih.gov |

| 78.84 - 116.98% (Inter-day) | |||

| Ethyl Carbamate | Sweetened Sugar Cane Spirit | 101.1% | scielo.br |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics for analytical methods, especially for trace analysis.

LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. epa.gov

LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. epa.gov

These limits are crucial for ensuring that the method is sensitive enough for its intended purpose. They are often determined based on the signal-to-noise (S/N) ratio, where the LOD is typically defined at an S/N of 3 and the LOQ at an S/N of 10. cenam.mxrsc.org The sensitivity of a method can be highly dependent on the matrix and the instrumentation used. For instance, a validated method for ethyl carbamate in various foods reported LODs ranging from 0.69 to 6.08 µg/kg and LOQs from 2.10 to 18.43 µg/kg. nih.gov A highly sensitive UHPLC-MS/MS method for other carbamates achieved even lower limits, with LODs of 0.01–0.005 µg/kg and LOQs of 0.003–0.04 µg/kg. nih.gov An in-house validation of a GC-MS method for ethyl carbamate in alcoholic beverages established the LOQ at 5.0 μg/kg. nih.gov

Table 4: Reported Limits of Detection (LOD) and Quantification (LOQ) for Carbamates

| Analyte(s) | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| Ethyl Carbamate | Nine Food Matrices | 0.69 - 6.08 µg/kg | 2.10 - 18.43 µg/kg | nih.gov |

| 14 Carbamates | Date Palm Fruits | 0.01 - 0.005 µg/kg | 0.003 - 0.04 µg/kg | nih.gov |

| Ethyl Carbamate | Alcoholic Beverages & Soy Sauce | Not Specified | 5.0 µg/kg | nih.gov |

| Ethyl Carbamate | Sweetened Sugar Cane Spirit | 48.0 µg/L | 160.0 µg/L | scielo.br |

Strategic Applications of N Methoxycarbamates in Organic Synthesis

N-Methoxycarbamates as Amine Protecting Groups

The primary application of N-methoxycarbamates in organic synthesis is to serve as a temporary shield for primary and secondary amines. This protection is crucial to prevent the highly reactive and nucleophilic amine group from engaging in unwanted side reactions while chemical transformations are carried out on other parts of the molecule. organic-chemistry.org

The protection of an amine as a carbamate (B1207046) is a fundamental strategy in multi-step synthesis. organic-chemistry.org This transformation involves converting the amine into a carbamate functional group, which significantly attenuates the nitrogen's nucleophilicity and basicity. masterorganicchemistry.comyoutube.com The core principle behind this reduced reactivity is the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl system, creating a stable amide-like resonance structure. youtube.com

The installation of a carbamate is typically achieved by reacting the amine with an activated carbonyl species. For the formation of ethyl N-methoxycarbamate, this would conceptually involve the reaction of an amine with a reagent like ethyl methoxychloroformate or a similar activated derivative, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. youtube.com

Key Characteristics of Carbamate Protecting Groups:

Ease of Installation: They can be introduced onto the amine under relatively mild conditions. masterorganicchemistry.com

Reduced Reactivity: The resulting carbamate is significantly less nucleophilic and basic than the parent amine. masterorganicchemistry.com

Inertness: Carbamates are stable to a wide range of reaction conditions, allowing for selective chemistry to be performed elsewhere in the molecule. organic-chemistry.orgmasterorganicchemistry.com

Controlled Removal: They can be cleaved under specific conditions to regenerate the free amine without affecting other functional groups. organic-chemistry.orgmasterorganicchemistry.com

In the synthesis of complex molecules that contain multiple protected functional groups, the concept of "orthogonality" is paramount. An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing specific, non-interfering reaction conditions. organic-chemistry.orguchicago.edu Carbamate protecting groups are central to many orthogonal strategies due to their diverse cleavage conditions. masterorganicchemistry.commasterorganicchemistry.com

N-methoxycarbamates offer a unique deprotection profile that can be orthogonal to more common carbamate protecting groups like Boc, Cbz, and Fmoc. While these standard groups are typically removed by acid, hydrogenolysis, and base, respectively, the N-methoxycarbamate group's N-O bond introduces different chemical liabilities. masterorganicchemistry.combeilstein-journals.orghighfine.com Deprotection could potentially be achieved under reductive conditions that cleave the N-O bond or through the use of specific Lewis acids, distinguishing it from the standard deprotection manifolds.

This orthogonality allows for intricate synthetic planning where, for example, an N-methoxycarbamate-protected amine can remain intact while a Boc group is removed with acid to unmask another amine for subsequent reaction. organic-chemistry.org This selective "unmasking" is a cornerstone of modern synthetic strategy. nih.gov

| Protecting Group | Full Name | Typical Deprotection Conditions | Orthogonal To |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.commasterorganicchemistry.com | Cbz, Fmoc, N-Methoxycarbamate (if stable to acid) |

| Cbz (Z) | Benzyloxycarbonyl | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) masterorganicchemistry.commasterorganicchemistry.com | Boc, Fmoc, N-Methoxycarbamate (if stable to reduction) |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) masterorganicchemistry.comhighfine.com | Boc, Cbz, N-Methoxycarbamate (if stable to base) |

| N-Methoxycarbamate | N-Methoxycarbamate | Specific conditions (e.g., reductive cleavage, Lewis acids) | Boc, Cbz, Fmoc (depending on specific conditions) |

The stability of the N-methoxycarbamate protecting group under a variety of reaction conditions is what enables its selective use. A protecting group must be robust enough to survive multiple synthetic steps before its intended removal. organic-chemistry.orguchicago.edu The stability profile of an N-methoxycarbamate would ideally allow chemists to perform reactions that would otherwise be incompatible with a free amine or other protected amines.

For instance, if an N-methoxycarbamate is stable to the basic conditions required for ester hydrolysis (saponification) or the acidic conditions needed for the removal of a silyl (B83357) ether, it allows for a precise, predetermined sequence of synthetic events. This chemoselectivity is critical for achieving high yields and minimizing the formation of complex side-product mixtures in the synthesis of elaborate molecules. beilstein-journals.org

| Condition | N-Methoxycarbamate Stability (Hypothetical) | Allows for Reactions Such As: |

|---|---|---|

| Strongly Acidic | Stable | Boc-deprotection, removal of acid-labile silyl ethers. harvard.edu |

| Strongly Basic | Stable | Ester saponification, Fmoc-deprotection. harvard.edu |

| Catalytic Hydrogenation | Stable | Cbz-deprotection, reduction of alkenes/alkynes. harvard.edu |

| Oxidative | Stable | Alcohol oxidation. beilstein-journals.org |

N-Methoxycarbamate Moiety in Complex Molecule Synthesis

The true value of a protecting group like N-methoxycarbamate is realized in its application to the total synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs).